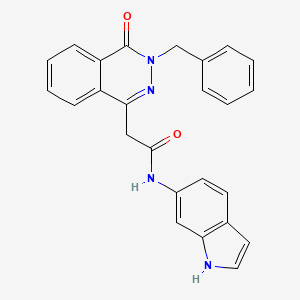

2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-6-yl)acetamide

Description

2-(3-Benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-6-yl)acetamide is a heterocyclic compound featuring a phthalazinone core substituted with a benzyl group and an acetamide-linked indole moiety. The phthalazinone scaffold is known for its role in medicinal chemistry, often contributing to enzyme inhibition or receptor modulation due to its planar aromatic structure and hydrogen-bonding capabilities . The indole group, a common pharmacophore in bioactive molecules, may enhance binding to protein targets such as kinases or G-protein-coupled receptors .

Properties

Molecular Formula |

C25H20N4O2 |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

2-(3-benzyl-4-oxophthalazin-1-yl)-N-(1H-indol-6-yl)acetamide |

InChI |

InChI=1S/C25H20N4O2/c30-24(27-19-11-10-18-12-13-26-22(18)14-19)15-23-20-8-4-5-9-21(20)25(31)29(28-23)16-17-6-2-1-3-7-17/h1-14,26H,15-16H2,(H,27,30) |

InChI Key |

ADCNRTZTOOOSIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)CC(=O)NC4=CC5=C(C=C4)C=CN5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Reaction Conditions:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Investigating novel reactions and reactivity patterns.

Biology: Studying its interactions with biological macromolecules (e.g., enzymes, receptors).

Medicine: Exploring potential pharmacological activities.

Industry: Developing new materials or catalysts.

Mechanism of Action

- The compound’s mechanism of action likely involves interactions with specific molecular targets.

- Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Table 1: Antitubercular Activity of Selected Analogs

| Compound | Structure Modification | MIC (µg mL⁻¹) |

|---|---|---|

| AS8 | 4-Chlorophenyl substituent | 3 |

| AS9 | 4-Nitrophenyl substituent | 3 |

| Target Compound | Indol-6-yl acetamide | Not reported |

Indole-Containing Acetamides

and describe indole-acetamide derivatives with varied substituents:

- Compound 2-T : Triazol-4-yl acetamide.

- Compound IK : Carboxylic acid substituent.

- Compound 8a-w : Sulfanyl acetamides with indol-3-ylmethyl groups.

The target compound’s indol-6-yl group distinguishes it from indol-3-yl derivatives (e.g., 8a-w), which often exhibit altered binding due to positional isomerism. For example, sulfanyl-linked analogs in showed moderate antibacterial activity, whereas indol-6-yl groups may favor interactions with hydrophobic receptor pockets .

Heterocyclic Variations: Phthalazinone vs. Pyridazinone vs. Benzothiazole

- Pyridazinone Derivatives (): Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as FPR2 agonists, demonstrating the importance of methoxybenzyl groups in receptor specificity. The target compound’s benzyl-phthalazinone core may offer distinct steric or electronic properties for alternative targets .

- Benzothiazole Acetamides () : Derivatives with trifluoromethylbenzothiazole moieties (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) highlight how fluorinated groups improve metabolic stability. The absence of fluorine in the target compound may reduce cytotoxicity but limit bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.